molecular formula C25H31ClN2O6 B12058148 1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate

1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate

Cat. No.: B12058148
M. Wt: 491.0 g/mol
InChI Key: SLQQGEVQWLDVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolinium core, which is often associated with significant biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate typically involves multiple steps:

    Formation of the Quinolinium Core: The initial step involves the synthesis of the quinolinium core. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the quinolinium structure.

    Introduction of the Carboxypropyl Group: The carboxypropyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable halide precursor with a carboxylic acid derivative.

    Dimethylamino Group Addition: The dimethylamino group is typically introduced through a reductive amination process, where a ketone or aldehyde reacts with dimethylamine in the presence of a reducing agent.

    Final Assembly and Perchlorate Addition: The final step involves the assembly of the compound and the addition of the perchlorate anion, which can be achieved through ion exchange or direct addition of perchloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinolinium core.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate exerts its effects is primarily through interaction with biological macromolecules. The quinolinium core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can interact with cellular membranes, altering their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activity.

    Quinolinium Salts: Various derivatives with different substituents on the quinolinium core.

    Naphthoquinones: Compounds with a naphthoquinone core, known for their redox properties.

Uniqueness

1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate is unique due to its combination of a quinolinium core with a carboxypropyl and dimethylamino substituents, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C25H31ClN2O6

Molecular Weight

491.0 g/mol

IUPAC Name

4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]butanoic acid;perchlorate

InChI

InChI=1S/C25H30N2O2.ClHO4/c1-25(2)21-15-20(26(3)4)10-9-17(21)13-19-14-18-7-5-11-27(12-6-8-24(28)29)23(18)16-22(19)25;2-1(3,4)5/h9-10,13-16H,5-8,11-12H2,1-4H3;(H,2,3,4,5)

InChI Key

SLQQGEVQWLDVDF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)O)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.